molecular formula C10H10N4O B8805754 3-amino-1-phenyl-1H-pyrazole-4-carboxamide

3-amino-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B8805754
M. Wt: 202.21 g/mol
InChI Key: BKSKDJDJPBQJJD-UHFFFAOYSA-N
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Description

3-amino-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C10H10N4O and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

3-amino-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C10H10N4O/c11-9-8(10(12)15)6-14(13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13)(H2,12,15)

InChI Key

BKSKDJDJPBQJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

{[(4-cyano-1-phenyl-1H-pyrazol-3-yl)amino]methylene}malononitrile (1.07 g, 4.11 mmol) was stirred in refluxing dioxane (80 mL)/2 N HCl (80 mL) for 3 days. Room temperature was attained and the products extracted into EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by MPLC (12-100% EtOAc-hexanes followed by 0-10% MeOH-EtOAc) gave 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a beige solid (A) and 3-amino-1-phenyl-1H-pyrazole-4-carboxamide as a brown solid (B).
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1.07 g
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Synthesis routes and methods III

Procedure details

3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (0.34 g, 1.846 mmol) was stirred in 95% H2SO4 (10 mL) at 50° C. for 3 hours. Room temperature was attained, water was added and the products extracted into EtOAc (×3). The aqueous phase was neutralised with 2 N NaOH and the products extracted into DCM (×2) followed by 20% MeOH-DCM (×4). The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was triturated in EtOAc to give 3-amino-1-phenyl-1H-pyrazole-4-carboxamide as a pale yellow solid.
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0.34 g
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10 mL
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